molecular formula C16H24N2O B2669907 N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide CAS No. 1797642-87-5

N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide

Cat. No.: B2669907
CAS No.: 1797642-87-5
M. Wt: 260.381
InChI Key: JCKBTXPBYAWWAY-UHFFFAOYSA-N
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Description

N-((1-Phenylpyrrolidin-2-yl)methyl)pivalamide is a synthetic compound featuring a pyrrolidine core substituted with a phenyl group at the nitrogen atom and a pivalamide moiety attached via a methyl linker at the 2-position. Its molecular formula is C₁₆H₂₄N₂O, with a molecular weight of 260.37 g/mol.

Properties

IUPAC Name

2,2-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(2,3)15(19)17-12-14-10-7-11-18(14)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKBTXPBYAWWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide typically involves the reaction of 1-phenylpyrrolidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 1-phenylpyrrolidine in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Allow the reaction to proceed at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

Pain Management

N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide has been investigated for its potential analgesic properties. Studies have shown that compounds with similar structures can modulate pain pathways, suggesting that this compound may offer therapeutic benefits in pain management.

Treatment of Inflammatory Diseases

Research indicates that derivatives of pyrrolidine compounds exhibit anti-inflammatory effects. This compound could be explored for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus due to its potential to inhibit pro-inflammatory cytokines.

Anti-Cancer Activity

A study highlighted the role of similar compounds in inhibiting cancer cell proliferation. The findings suggest that this compound may also possess anticancer properties, warranting further investigation.

Neuroprotective Effects

Research has shown that pyrrolidine derivatives can exhibit neuroprotective effects in models of neurodegenerative diseases. This compound's mechanism of action could involve modulation of neurotransmitter systems, providing a basis for its use in neuroprotection.

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in the Pyridine Series

Several pivalamide derivatives with pyridine cores are documented in the Catalog of Pyridine Compounds (2017). Key comparisons include:

Compound Name Molecular Formula M.W. (g/mol) Key Substituents Price (1 g)
N-(5-Fluoropyridin-2-yl)pivalamide C₁₀H₁₃FN₂O 194.23 Fluorine at pyridine 5-position $240
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, formyl groups $500
N-(3-Acetylphenyl)pivalamide C₁₃H₁₇NO₂ 223.28 Acetyl group on phenyl ring Not listed
N-((1-Phenylpyrrolidin-2-yl)methyl)pivalamide C₁₆H₂₄N₂O 260.37 Pyrrolidine core, phenyl substitution N/A

Key Observations :

  • Substituent Effects : Halogens (e.g., Cl, I) and formyl groups in pyridine analogs increase molecular weight and polarity, impacting solubility and logP values. The target compound lacks such substituents, suggesting higher lipophilicity .
  • Synthetic Complexity: Iodinated pyridine derivatives (e.g., M.W. ~366.58) are more expensive ($500/g) due to complex synthesis and purification steps, whereas non-halogenated analogs like the target compound may be cost-effective .

Piperidine and Pyrrolidine Derivatives

highlights N-phenyl-N-(piperidin-2-ylmethyl) propionamide , an enkephalin analog with a piperidine core. Comparisons include:

Property This compound N-Phenyl-N-(piperidin-2-ylmethyl) propionamide
Core Structure 5-membered pyrrolidine 6-membered piperidine
Conformational Flexibility Less flexible due to smaller ring More flexible
Biological Activity Potential opioid receptor modulation Demonstrated enkephalin-like activity
Metabolic Stability Likely higher due to bulky pivalamide May undergo faster metabolism (propionamide)

Key Insight : The pyrrolidine ring’s rigidity may enhance binding specificity to certain targets compared to piperidine derivatives, though this requires experimental validation.

Pyrrolidine-Containing Pivalamides

lists N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide (M.W. 440.10), which shares a pyrrolidine-pivalamide scaffold but includes a pyridine ring and silicon-based protecting groups.

Comparative Analysis :

  • Synthetic Accessibility : The analog’s synthesis requires silylation and multi-step purification, whereas the target compound’s simpler structure may allow more straightforward preparation .

Biological Activity

N-((1-phenylpyrrolidin-2-yl)methyl)pivalamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents, including its receptor interactions, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a pivalamide moiety. This structural arrangement is believed to influence its interaction with biological targets, particularly in the central nervous system and immune response modulation.

Receptor Interaction

Research indicates that compounds similar to this compound exhibit significant activity at various receptors:

  • 5-HT1A Receptor : Selective agonists for the 5-HT1A receptor have shown promise in modulating serotonin pathways, which are crucial in treating anxiety and depression. For instance, studies have demonstrated that certain derivatives exhibit potent agonistic activity with low Ki values (e.g., Ki = 0.49 nmol/L) while having minimal antagonistic effects on D2 receptors (IC50 > 1000 nmol/L) .

Therapeutic Applications

The compound has potential applications in treating conditions related to neurotransmitter imbalances and autoimmune diseases:

  • Neurological Disorders : The agonistic activity at serotonin receptors suggests possible use in treating anxiety disorders and depression.
  • Autoimmune Diseases : Similar compounds have been investigated for their role in modulating immune responses, particularly in models of lupus and rheumatoid arthritis .

Case Studies

Several studies have evaluated the efficacy of compounds related to this compound in preclinical models:

StudyModelFindings
Study 1Pristane-induced lupus modelTreatment with related compounds resulted in reduced autoantibody titers (anti-dsDNA) and improved kidney function indicators .
Study 2Rheumatoid arthritis modelSignificant reduction in arthritis scores was observed following treatment, indicating anti-inflammatory properties .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Bioavailability : Studies suggest that structural modifications enhance oral bioavailability, making these compounds suitable for systemic administration.
  • Toxicity : Preliminary assessments indicate a favorable toxicity profile, although comprehensive toxicological studies are necessary for clinical application.

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